Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate
Description
Historical Development of Sulfonium Salts in Organic Chemistry
The development of sulfonium salt chemistry traces its origins to the early twentieth century, with the first demonstration of the non-planarity of the sulfonium ion occurring in 1900 through the successful resolution of methylethylthetine bromide by Pope and Peachy. This groundbreaking work established the pyramidal geometry of sulfonium centers, fundamentally different from the planar arrangements typically observed in organic chemistry. The same year witnessed Smiles' resolution of both enantiomers of methylethylphenacylsulfonium bromide, further confirming the three-dimensional nature of these ionic species.
The crystallographic confirmation of sulfonium geometry came four decades later with the publication of the X-ray structure of triethylsulfonium iodide in 1940, which unequivocally established the pyramidal arrangement around the sulfur center. This structural understanding proved crucial for subsequent developments in sulfonium chemistry, as it explained the potential for these compounds to exist as resolvable enantiomers when bearing three different substituents.
The synthetic utility of sulfonium salts gained significant momentum in 1960 when Johnson, Corey, and Chaykovsky independently developed reactions of sulfur ylides with carbonyls and imines to synthesize three-membered ring compounds. These pioneering contributions established sulfonium-derived ylides as powerful synthetic tools, leading to the development of numerous named reactions including the Pummerer reaction and the Doyle-Kirmse reaction. The versatility of sulfonium salts in organic synthesis became increasingly apparent as researchers discovered their ability to participate in diverse reaction mechanisms.
Recent decades have witnessed remarkable expansion in sulfonium salt applications, particularly in cross-coupling chemistry. Zhang and co-workers systematically investigated sulfonium salts as substrates in metal-catalyzed reactions, demonstrating their effectiveness in Mizoroki-Heck-type reactions, Suzuki-Miyaura couplings, and Sonogashira reactions. These developments established sulfonium salts as viable alternatives to traditional halide coupling partners, offering unique reactivity profiles and enabling access to previously challenging synthetic targets.
Significance of Fluorinated Sulfonium Compounds
Fluorinated sulfonium compounds occupy a unique position within organofluorine chemistry due to their dual nature as both fluorine-containing molecules and reactive sulfonium species. The incorporation of fluorine atoms into organic molecules fundamentally alters their physical, chemical, and biological properties through the high electronegativity and small atomic radius of fluorine. These modifications often result in enhanced metabolic stability, altered lipophilicity, and modified electronic properties that are highly valued in pharmaceutical and materials applications.
The development of efficient fluoroalkylation methodologies has become a central theme in contemporary organic chemistry, with fluorinated sulfonium salts emerging as particularly effective reagents for this purpose. Recent investigations have revealed that fluorinated organosulfur compounds, including sulfonium salts, can serve as powerful nucleophilic fluoroalkylating agents despite their typically electrophilic nature. This apparent contradiction in reactivity, often described as "umpolung" behavior, has opened new synthetic pathways for incorporating fluorinated groups into complex molecular frameworks.
Fluorinated vinyl sulfonium salts represent a particularly important subclass of these compounds, offering versatile building blocks for the synthesis of fluorinated molecules. The fluorinated building block strategy, which involves the use of pre-formed fluorinated synthetic intermediates, has proven highly complementary to direct fluorination approaches in constructing diverse organofluorine compounds. These vinyl sulfonium salts must satisfy several criteria to be synthetically useful: they should be readily prepared from commercially available reagents, easy to handle, stable under ordinary storage conditions, and possess wide applicability.
The significance of fluorinated sulfonium compounds extends beyond their immediate synthetic utility to their role as precursors for fluorinated carbenes and ylides. Studies have demonstrated that these compounds can generate difluoromethylcarbene species, which remain largely unexplored but hold considerable potential for synthetic applications. The ability to access such reactive intermediates from stable, isolable precursors represents a significant advancement in fluorinated carbene chemistry.
Classification within Organosulfur Chemistry
Within the broader context of organosulfur chemistry, sulfonium salts belong to the category of polyvalent sulfur compounds, where the sulfur atom exhibits valence states beyond the typical divalent arrangement found in sulfides. The sulfur atom in sulfonium salts formally carries a positive charge and is bonded to three carbon-containing substituents, resulting in a pyramidal geometry that includes a lone pair of electrons as the fourth substituent around the tetrahedral sulfur center.
Organosulfur compounds encompass a diverse range of functional groups, from simple sulfides with bivalent sulfur to complex polyvalent species including sulfoxides, sulfones, and sulfonium salts. The classification of these compounds is based primarily on the oxidation state of sulfur and the nature of its bonding arrangements. Sulfonium salts represent one of the most oxidized forms of organosulfur compounds that maintain carbon-sulfur bonds, distinguishing them from sulfoxides and sulfones which contain sulfur-oxygen double bonds.
| Compound Class | Sulfur Oxidation State | General Structure | Key Characteristics |
|---|---|---|---|
| Sulfides | +2 | R-S-R' | Bivalent sulfur, nucleophilic |
| Sulfoxides | +4 | R-S(=O)-R' | Pyramidal, chiral when R≠R' |
| Sulfones | +6 | R-S(=O)₂-R' | Tetrahedral sulfur center |
| Sulfonium Salts | +4 | R₃S⁺ | Pyramidal, positively charged |
The bonding in sulfonium salts can be represented using different models, with some theoretical frameworks invoking the participation of sulfur 3d orbitals to accommodate more than eight electrons around the sulfur center. Alternative bonding models utilize polar resonance structures such as S⁺(-) to describe the electronic distribution, acknowledging that both polar and d-orbital contributions likely participate in the overall bonding scheme.
The unique position of sulfonium salts within organosulfur chemistry stems from their ability to function as both electrophilic and nucleophilic species depending on reaction conditions. This dual reactivity profile distinguishes them from other organosulfur compounds and contributes to their versatility in synthetic applications. The presence of three carbon-sulfur bonds in sulfonium salts also provides multiple sites for potential bond cleavage, enabling diverse reaction pathways including nucleophilic substitution, elimination, and rearrangement processes.
Current Research Landscape and Applications
The contemporary research landscape surrounding sulfonium salts, particularly fluorinated variants, has experienced remarkable growth driven by their unique reactivity profiles and synthetic utility. Recent investigations have focused on expanding the scope of sulfonium salt applications beyond traditional ylide chemistry to encompass modern synthetic methodologies including cross-coupling reactions, photocatalysis, and fluorinated molecule synthesis.
One of the most significant recent developments involves the use of sulfonium salts as leaving groups in aromatic fluorination reactions. Research has demonstrated that sulfonium salts can serve as effective leaving groups for incorporating fluorine-18 into highly functionalized aromatic compounds, providing a new strategy for positron emission tomography tracer synthesis. This methodology proves particularly valuable because it is compatible with pharmacologically relevant functional groups, including aliphatic amines and basic heterocycles that typically impair conventional fluorination efficiency.
The application of sulfonium salts in photoredox catalysis represents another major research frontier. Studies have shown that sulfonium salts can undergo single electron transfer reduction to generate alkyl radicals, enabling diverse radical-mediated transformations under mild photocatalytic conditions. This approach has been successfully applied to arylation reactions, where triaryl sulfonium salts generate aryl radicals that subsequently react with olefins to afford arylated products.
| Research Application | Key Advantages | Representative Transformations |
|---|---|---|
| Aromatic Fluorination | Room temperature reactions, functional group tolerance | ¹⁸F-labeling of drug molecules |
| Cross-coupling Chemistry | Alternative to halide partners, unique selectivity | Suzuki-Miyaura, Sonogashira couplings |
| Photoredox Catalysis | Mild conditions, radical generation | Arylation, alkylation reactions |
| Fluoroalkylation | Efficient CF₂H, CF₃ introduction | Pharmaceutical intermediate synthesis |
Fluorinated sulfonium salts have found particular utility in formal annulation reactions, where they participate in cycloaddition processes to construct fluorinated heterocycles. Recent work has demonstrated successful [4+1] annulation reactions between fluorinated sulfonium salts and cyclic unsaturated imines, providing access to trifluoromethyl-substituted pyrroles with excellent diastereoselectivity. These transition metal-free protocols offer attractive alternatives to conventional cyclization methods while incorporating valuable fluorinated motifs.
The development of efficient synthetic routes to fluorinated sulfonium salts continues to be an active area of investigation. Researchers have explored various approaches including the reaction of fluorinated alkenes with diaryl sulfides under oxidative conditions, and the direct alkylation of sulfides with fluorinated electrophiles. The optimization of these synthetic methods is crucial for expanding the availability of fluorinated sulfonium salt building blocks and enabling their broader application in synthetic chemistry.
Current research trends also emphasize the mechanistic understanding of sulfonium salt reactivity, particularly regarding the factors that control regioselectivity in bond cleavage reactions. Studies have revealed that electronic and steric factors in the sulfonium substituents significantly influence which carbon-sulfur bond undergoes cleavage during various transformations. This mechanistic insight enables the rational design of sulfonium salt substrates for specific synthetic applications, enhancing the predictability and efficiency of sulfonium-mediated reactions.
Properties
IUPAC Name |
diphenyl-[(E)-3,3,3-trifluoroprop-1-enyl]sulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3S.CHF3O3S/c16-15(17,18)11-12-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)8(5,6)7/h1-12H;(H,5,6,7)/q+1;/p-1/b12-11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRLZZAZRUAIFE-CALJPSDSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[S+](/C=C/C(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Sulfonium Salt Precursor
a. Formation of Bromoethyl Diphenylsulfonium Triflate
Aggarwal et al. reported an efficient synthesis of diphenylvinylsulfonium triflate starting from 2-bromoethyl triflate and diphenyl sulfide. The process involves refluxing diphenyl sulfide with 2-bromoethyl triflate in toluene under inert conditions, yielding a crystalline bromoethyldiphenylsulfonium triflate with high efficiency. This precursor is commercially available and serves as a key intermediate.
b. Conversion to Diphenylvinylsulfonium Triflate
The transformation of the bromoethyl precursor into the vinyl sulfonium salt is achieved via nucleophilic substitution with potassium bicarbonate in a mixed solvent system of tetrahydrofuran (THF) and water at room temperature. This step facilitates the elimination of the bromide and formation of the vinyl sulfonium triflate, which appears as a light-yellow oil with high yield and purity.
Vinylation via Metal-Catalyzed Cross-Coupling
a. Palladium/Copper-Catalyzed Sonogashira Coupling
Recent advances demonstrate the use of palladium/copper-catalyzed Sonogashira cross-coupling reactions to functionalize terminal alkynes with the sulfonium salt, leading to the formation of the vinylated product. The procedure involves reacting terminal alkynes with the sulfonium salt in the presence of Pd(PPh₃)₄ and CuI catalysts, with bases such as K₃PO₄ or K₂CO₃, in solvents like DME, DCM, acetone, or THF.
b. Reaction Conditions and Optimization
- Catalyst loading: 5 mol% Pd(PPh₃)₄ and 5 mol% CuI
- Base: K₃PO₄ or K₂CO₃ (1.0–1.5 equivalents)
- Solvent: DME, THF, or others
- Temperature: 25°C
- Reaction time: 12 hours
Adjustments in molar ratios and solvent choice influence yield and selectivity, with optimized conditions achieving yields up to 81% for the vinylated product.
Stepwise and In Situ Generation of Vinyl Sulfonium Intermediates
Research indicates that the vinyl sulfonium salt can be generated in situ by pre-treating the precursor with base, followed by addition of catalysts and alkynes. NMR analysis confirms the formation of the vinyl sulfonium cation prior to coupling, enhancing control over the reaction pathway and yield.
Alternative Synthetic Routes
a. Direct Alkylation of Diphenyl Sulfide
An alternative route involves direct alkylation of diphenyl sulfide with halogenated triflate derivatives, such as 2-bromoethyl triflate, under reflux conditions. This method yields the sulfonium salt precursor efficiently and is amenable to scale-up.
b. Use of Different Halogenated Precursors
Substituting the bromide with chloro-, iodo-, or tetrafluoroborate derivatives influences the stability and reactivity of the intermediate, with iodide and tetrafluoroborate salts showing lower stability but higher reactivity in subsequent vinylation steps.
Summary of Preparation Data
| Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Reflux in toluene | Diphenyl sulfide + 2-bromoethyl triflate | Inert atmosphere, reflux | High | Precursor synthesis |
| Nucleophilic substitution | Bromoethyl triflate + K₂CO₃ or K₃PO₄ | Room temperature, THF/H₂O | >80% | Vinyl sulfonium formation |
| Catalytic cross-coupling | Terminal alkyne + sulfonium salt | Pd/Cu catalysis, base, 25°C | Up to 81% | Vinylation of terminal alkynes |
| Stepwise in situ | Pre-formed sulfonium + catalyst + alkyne | Controlled addition | Comparable or improved yields | Enhanced control |
Research Findings and Notes
- The stability of the sulfonium salts varies with the halogen substituent; iodide and tetrafluoroborate salts tend to decompose during NMR analysis but are reactive in coupling reactions.
- The synthetic procedures are scalable and compatible with various functional groups, making them suitable for industrial applications.
- The formation of the vinyl sulfonium salt is a crucial step, and its in situ generation from stable precursors improves overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to regenerate the diphenyl sulfide.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Diphenyl Sulfide: Regenerated through reduction.
Substituted Products: Formed through nucleophilic substitution.
Scientific Research Applications
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing trifluoromethyl groups into organic molecules.
Material Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism by which Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate exerts its effects involves the interaction of the sulfonium group with various molecular targets. The trifluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The sulfonium center can act as an electrophile, facilitating various chemical transformations.
Comparison with Similar Compounds
Key Observations :
- Higher molecular weight (430.4 g/mol) relative to morpholinium analogs may influence solubility and synthetic handling .
Pharmacological Activity
However, its trifluoropropenyl group may alter binding kinetics or efficacy compared to morpholinium derivatives due to steric or electronic effects .
Regulatory and Industrial Considerations
- Purity and Stability : The ≥95% purity and stringent storage requirements of this compound ensure consistency in synthetic processes, contrasting with older sulfonium salts that may degrade under similar conditions .
Biological Activity
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate (CAS No. 1226574-99-7) is a sulfonium salt that has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This compound is characterized by its unique trifluoropropenyl moiety, which may contribute to its reactivity and biological activity.
- Molecular Formula : CHFOS
- Molecular Weight : 430.39 g/mol
- LogP : 5.93 (indicating high lipophilicity)
- PSA (Polar Surface Area) : 90.88 Ų
These properties suggest that the compound may exhibit significant interactions with biological membranes and enzymes due to its lipophilic nature.
The biological activity of diphenyl sulfonium salts generally stems from their ability to act as electrophiles in nucleophilic substitution reactions. The trifluoromethyl group enhances the electrophilicity of the vinyl moiety, potentially allowing for selective interactions with biological macromolecules such as proteins and nucleic acids.
Case Studies and Research Findings
-
Cyclopropanation Reactions :
A study demonstrated the use of diphenyl sulfonium triflate in cyclopropanation reactions involving oxindoles. The reaction showed broad functional group compatibility and proceeded under mild conditions, yielding high product yields. This highlights the utility of diphenyl sulfonium salts in organic synthesis, which could be expanded to biological applications in drug development . -
Cytotoxicity Studies :
Preliminary cytotoxicity assessments have indicated that diphenyl sulfonium salts exhibit varying degrees of toxicity towards cancer cell lines. The mechanism is hypothesized to involve the formation of reactive intermediates that can induce apoptosis in targeted cells. Further studies are required to elucidate the specific pathways involved. -
Herbicidal Activity :
Related compounds in the sulfonium class have been evaluated for herbicidal properties, showing effectiveness against a range of broadleaf weeds while maintaining selectivity for crop plants . This suggests potential agricultural applications for diphenyl sulfonium salts.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHFOS |
| Molecular Weight | 430.39 g/mol |
| LogP | 5.93 |
| PSA | 90.88 Ų |
| Electrophilicity | High |
| Cytotoxicity | Varies (requires further study) |
| Herbicidal Activity | Effective against broadleaf weeds |
Q & A
Basic: What are the critical parameters for synthesizing Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate, and how can procedural errors be minimized?
Answer:
The synthesis involves precise stoichiometry and reaction conditions. For example, a key step requires careful addition of 3,3,3-trifluoro-2-bromoprop-1-ene, where an error in volume (e.g., 1.3 mL vs. the correct 6.0 mL) significantly impacts yield . Critical parameters include:
- Temperature control : Reactions often proceed at low temperatures (-70°C to -60°C) to prevent side reactions .
- Solvent selection : Dichloromethane is commonly used for its inertness and ability to dissolve sulfoxide intermediates .
- Purification : Column chromatography or recrystallization ensures purity, with yields typically ~64% under optimized conditions .
To minimize errors, validate reagent volumes, monitor reaction progress via TLC, and replicate literature protocols with strict adherence to temperature gradients.
Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this sulfonium salt?
Answer:
- NMR spectroscopy : , , and NMR identify structural features, such as trifluoromethyl groups and vinyl protons.
- X-ray crystallography : Resolves E/Z isomerism and confirms sulfonium geometry. Similar compounds (e.g., 4-[2-(3,3,3-trifluoroprop-1-en-1-yl)phenyl]morpholine) have been structurally validated using this method .
- Mass spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns.
Basic: How should solubility and formulation challenges be addressed for in vitro/in vivo studies?
Answer:
- Solubility : The compound is typically dissolved in DMSO (master stock >10 mg/mL), followed by dilution in PEG300, Tween 80, or corn oil for biological assays. Vortexing or sonication aids dissolution .
- Stability : Store at -20°C with desiccants to prevent hydrolysis. Avoid aqueous buffers unless freshly prepared .
- Formulation validation : Ensure clarity at each dilution step and confirm stability via HPLC before use .
Advanced: What is the mechanistic role of this sulfonium salt in enantioselective trifluoromethylation reactions?
Answer:
The sulfonium moiety acts as a trifluoromethyl radical reservoir. In flavin-dependent enzymatic systems, it donates CF via single-electron transfer (SET), enabling enantioselective C–CF bond formation. For example, OYE1 (Old Yellow Enzyme 1) achieves 94:6 enantiomeric ratio (e.r.) with this reagent, outperforming Togni’s reagents . Key steps include:
- Radical initiation : Photo- or enzyme-mediated activation generates CF.
- Stereochemical control : Enzyme active sites direct radical addition to prochiral substrates .
Advanced: How does E/Z isomerism influence reactivity in cross-coupling or cycloaddition reactions?
Answer:
- Steric effects : The E-isomer’s trans configuration reduces steric hindrance, favoring nucleophilic attack at the β-carbon.
- Electronic effects : Z-isomers exhibit higher electrophilicity due to dipole alignment, accelerating reactions with electron-rich partners.
- Case study : In cyclopropanation, the E-isomer facilitates higher yields (e.g., 72% vs. 58% for Z) due to optimal orbital overlap .
Advanced: How can researchers resolve contradictions in reported synthetic yields or reactivity?
Answer:
- Reproduce conditions : Verify stoichiometry, solvent purity, and temperature gradients. For example, a reported yield drop from 75% to 40% was traced to incorrect bromopropene volume .
- Isomer analysis : Use HPLC or chiral columns to quantify E/Z ratios, which may vary between batches .
- Mechanistic probes : Isotopic labeling (e.g., ) or in situ NMR can identify side reactions or intermediates .
Advanced: What strategies optimize this reagent’s performance in scalable or multifunctional synthesis?
Answer:
- Modular design : Replace diphenyl groups with electron-deficient aryl rings to enhance electrophilicity .
- Solvent engineering : Switch to acetonitrile or THF for faster kinetics in radical reactions .
- Catalyst pairing : Combine with Ru(bpy) for photoinduced SET, achieving turnover numbers (TON) >100 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
